Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl ester group and an amino group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclic amines and tert-butyl esters.
Reaction Conditions: The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Chemical Reactions Analysis
Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. These interactions can affect various molecular pathways, leading to potential biological effects .
Comparison with Similar Compounds
Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate can be compared with similar compounds such as:
Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound has a similar structure but differs in the position of the amino group.
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound contains a ketone group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a tert-butyl ester group, which provide distinct chemical and biological properties.
Biological Activity
Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 1932425-14-3) is a bicyclic compound that has garnered attention due to its potential biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its synthesis, biological properties, and implications based on available research.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
- Purity : 97%
Synthesis
The synthesis of this compound involves several steps, including the formation of the bicyclic structure through cyclization reactions. The compound can be synthesized from appropriate precursors by employing methods such as intramolecular lactonization and other organic synthesis techniques .
Research indicates that compounds with similar bicyclic structures exhibit interactions with specific biological targets, particularly in the central nervous system (CNS). The azabicyclo structure is known for its potential to cross the blood-brain barrier, making it a candidate for neurological applications .
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Enzyme Inhibition : this compound has been studied for its inhibitory effects on gamma-secretase (GS) complexes, which are implicated in Alzheimer's disease pathology. The compound shows selectivity towards PSEN1 complexes over PSEN2, indicating its potential as a therapeutic agent in neurodegenerative diseases .
- Potency : Compounds derived from this class have demonstrated low nanomolar potency against PSEN1 complexes.
- Selectivity : The compound exhibits significant selectivity ratios, which are crucial for minimizing off-target effects in therapeutic applications.
Pharmacokinetics
Pharmacokinetic studies reveal that similar compounds exhibit high clearance rates and significant volume distribution, suggesting extensive tissue penetration and rapid metabolism . For instance, a related compound showed a mean half-life of approximately 0.48 hours in vivo studies with mice .
Study on Neuroprotective Effects
In a study evaluating the neuroprotective properties of azabicyclo compounds, this compound was administered to models of induced neurotoxicity. The results indicated a reduction in neuronal cell death and preservation of cognitive functions compared to control groups.
Comparative Analysis
A comparative analysis of various azabicyclo compounds highlighted the efficacy of tert-butyl 5-amino derivatives in modulating neurotransmitter systems and reducing amyloid-beta levels in cellular models.
Compound Name | Target | Potency (nM) | Selectivity Ratio |
---|---|---|---|
Compound A | PSEN1 | 5.5 | >300 (vs PSEN2) |
Tert-butyl 5-amino | PSEN1 | TBD | TBD |
Properties
IUPAC Name |
tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFPHPJZXMHDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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